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Compound of Interest

Compound Name: 4-tert-Butylbenzaldehyde

Cat. No.: B1265539 Get Quote

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectral data for 4-tert-butylbenzaldehyde against structurally related benzaldehyde

derivatives. This analysis is intended for researchers, scientists, and drug development

professionals to facilitate the structural elucidation and purity assessment of these compounds.

¹H NMR Spectral Data Comparison
The ¹H NMR spectrum of 4-tert-butylbenzaldehyde is characterized by distinct signals

corresponding to the aldehyde proton, the aromatic protons, and the protons of the tert-butyl

group. A comparison with benzaldehyde and 4-methylbenzaldehyde highlights the electronic

effect of the substituent at the para position on the chemical shifts of the aromatic and

aldehydic protons.
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Compound
Aldehyde
Proton (CHO)
δ (ppm)

Aromatic
Protons (ortho
to CHO) δ
(ppm)

Aromatic
Protons (meta
to CHO) δ
(ppm)

Substituent
Protons δ
(ppm)

4-tert-

butylbenzaldehy

de

9.98
7.82 (d, J = 8.4

Hz)

7.55 (d, J = 8.4

Hz)

1.35 (s, 9H, -

C(CH₃)₃)

Benzaldehyde ~10.0 ~7.87 (m) ~7.5-7.6 (m) -

4-

methylbenzaldeh

yde

~9.96
~7.78 (d, J = 8.0

Hz)

~7.33 (d, J = 8.0

Hz)

~2.42 (s, 3H, -

CH₃)

Table 1: ¹H NMR Chemical Shift Data for Benzaldehyde Derivatives (in CDCl₃)

¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides valuable information about the carbon framework of the

molecule. The chemical shift of the carbonyl carbon is particularly diagnostic. The electron-

donating nature of the alkyl substituents at the para position influences the chemical shifts of

the aromatic carbons.
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Compoun
d

Carbonyl
Carbon
(C=O) δ
(ppm)

Aromatic
C (ipso to
CHO) δ
(ppm)

Aromatic
C (ortho
to CHO) δ
(ppm)

Aromatic
C (meta
to CHO) δ
(ppm)

Aromatic
C (para to
CHO) δ
(ppm)

Substitue
nt
Carbons
δ (ppm)

4-tert-

butylbenzal

dehyde

192.1 134.1 129.7 126.0 158.5

35.4 (-

C(CH₃)₃),

31.1 (-

C(CH₃)₃)

Benzaldeh

yde
~192-194 ~136.5 ~129.7 ~129.0 ~134.4 -

4-

methylbenz

aldehyde

~192.1 ~134.2 ~129.7 ~129.7 ~145.5
~21.7 (-

CH₃)

Table 2: ¹³C NMR Chemical Shift Data for Benzaldehyde Derivatives (in CDCl₃)

Experimental Protocols
Sample Preparation: A sample of approximately 10-20 mg of the analyte was dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR: 16 scans were accumulated with a spectral width of 16 ppm, a relaxation delay of 1

s, and an acquisition time of 4 s.

¹³C NMR: 1024 scans were accumulated with a spectral width of 250 ppm, a relaxation delay

of 2 s, and an acquisition time of 1 s. Proton decoupling was applied during the acquisition.

Structural Assignment and Spectral Interpretation
The structure of 4-tert-butylbenzaldehyde with the assignment of its proton and carbon

environments is illustrated below.
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Figure 1. Structure of 4-tert-butylbenzaldehyde with atom numbering.

¹H NMR Interpretation:

The aldehyde proton appears as a singlet at 9.98 ppm. Its downfield chemical shift is due to

the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the

carbonyl group.

The aromatic protons ortho to the aldehyde group appear as a doublet at 7.82 ppm, while

the meta protons appear as a doublet at 7.55 ppm. The ortho protons are more deshielded

due to the electron-withdrawing nature of the aldehyde group.

The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at 1.35 ppm.

¹³C NMR Interpretation:

The carbonyl carbon of the aldehyde group is the most downfield signal at 192.1 ppm.

The aromatic carbon attached to the tert-butyl group (C-para) is observed at 158.5 ppm. The

electron-donating tert-butyl group shields this carbon, causing an upfield shift compared to

the corresponding carbon in benzaldehyde.

The aromatic carbon to which the aldehyde is attached (C-ipso) appears at 134.1 ppm.

The ortho and meta carbons resonate at 129.7 ppm and 126.0 ppm, respectively.

The quaternary and methyl carbons of the tert-butyl group are found at 35.4 ppm and 31.1

ppm, respectively.

To cite this document: BenchChem. [A Comparative Analysis of the NMR Spectral Data of 4-
tert-butylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265539#4-tert-butylbenzaldehyde-nmr-spectral-
data-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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